1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a furan ring, a thiadiazole ring, and a piperidine ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylcarbonyl intermediate: This can be achieved by reacting furan with a suitable acylating agent under acidic or basic conditions.
Synthesis of the 5-pentyl-1,3,4-thiadiazole intermediate: This involves the cyclization of appropriate precursors such as thiosemicarbazide with a pentyl group.
Coupling of intermediates: The furan-2-ylcarbonyl and 5-pentyl-1,3,4-thiadiazole intermediates are then coupled with piperidine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-ylcarbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- 1-(furan-2-ylcarbonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Uniqueness
1-(furan-2-ylcarbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H24N4O3S/c1-2-3-4-7-15-20-21-18(26-15)19-16(23)13-8-10-22(11-9-13)17(24)14-6-5-12-25-14/h5-6,12-13H,2-4,7-11H2,1H3,(H,19,21,23) |
InChI Key |
GYYLYTGTFRJFQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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